BGC20-1531Hydrochloride

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

BGC20-1531 Hydrochloride is a high affinity and selective antagonist for the EP4 receptor . The EP4 receptor is a type of prostanoid receptor, which plays a crucial role in the regulation of vascular tone and pain modulation .

Mode of Action

BGC20-1531 Hydrochloride interacts with its target, the EP4 receptor, by binding to it with high affinity (Ki = 3 nM) . This binding inhibits the action of the EP4 receptor, thereby preventing the downstream effects of its activation .

Analyse Biochimique

Biochemical Properties

BGC20-1531Hydrochloride plays a significant role in biochemical reactions by selectively antagonizing the prostanoid EP4 receptor. This compound exhibits high affinity and selectivity for the EP4 receptor, with a pKb value of 7.6 . It interacts with various enzymes, proteins, and other biomolecules, including ion channels and transporters, to inhibit the PGE2-induced vasodilation of middle cerebral and meningeal arteries . The nature of these interactions involves binding to the EP4 receptor, thereby blocking the downstream signaling pathways activated by PGE2.

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting the EP4 receptor. This inhibition influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound reduces PGE2-induced vasodilation, which can impact blood flow and cellular responses to inflammation . Additionally, it may affect the expression of genes involved in inflammatory responses and vascular tone regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, which prevents the activation of this receptor by PGE2. This binding inhibits the downstream signaling pathways that would normally be activated by EP4 receptor stimulation, such as those involving cyclic AMP (cAMP) and protein kinase A (PKA) . By blocking these pathways, this compound can reduce vasodilation and inflammation, contributing to its potential therapeutic effects in migraine research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of EP4 receptor-mediated pathways, potentially resulting in prolonged anti-inflammatory and vasodilatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EP4 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as gastrointestinal disturbances or cardiovascular issues. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired inhibition of EP4 receptor activity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in prostaglandin synthesis and degradation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific transporters, such as those involved in prostaglandin transport . These interactions can affect the compound’s concentration in target tissues and its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the plasma membrane, where it interacts with the EP4 receptor, or to intracellular compartments involved in prostaglandin signaling . This localization can influence the compound’s activity and function, as well as its ability to modulate EP4 receptor-mediated pathways.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

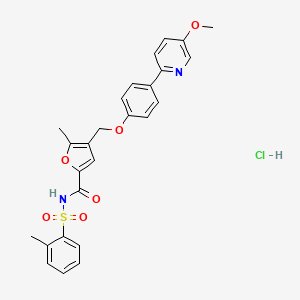

La synthèse du chlorhydrate de BGC 20-1531 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la réaction du 4-(5-méthoxy-2-pyridinyl)phénol avec l'acide 4-chlorométhyl-5-méthyl-2-furancarboxylique en conditions basiques pour former l'intermédiaire.

Modifications de groupes fonctionnels : L'intermédiaire est ensuite mis à réagir avec le chlorure de 2-méthylbenzènesulfonyle en présence d'une base pour former le produit final, le chlorhydrate de BGC 20-1531.

Méthodes de production industrielle

La production industrielle du chlorhydrate de BGC 20-1531 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité d'évolutivité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de BGC 20-1531 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour former des dérivés substitués.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du chlorhydrate de BGC 20-1531, qui peuvent être utilisés pour des recherches et des développements supplémentaires .

Applications De Recherche Scientifique

Le chlorhydrate de BGC 20-1531 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le récepteur EP4 et son rôle dans diverses voies chimiques.

Biologie : Aide à comprendre les fonctions biologiques du récepteur EP4 dans différents processus physiologiques.

Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement des céphalées de type migraine et d'autres affections impliquant le récepteur EP4.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur EP4

Mécanisme d'action

Le chlorhydrate de BGC 20-1531 exerce ses effets en se liant sélectivement et en antagonisant le sous-type 4 du récepteur de la prostaglandine E2 (EP4). Cette inhibition empêche l'activation des voies de signalisation en aval qui sont impliquées dans la vasodilatation et l'inflammation. La haute sélectivité du composé pour le récepteur EP4 par rapport aux autres récepteurs prostanoides assure une action ciblée avec des effets hors cible minimes .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Chloro-N-cyclopentyl-2′-C-méthyladénosine

- GW-493838

- MRS-1191

- APNEA HEMADO

- Antagoniste du récepteur A2A 2

- Conjugué de xanthine-amine chlorhydrate

- Nitrobenzylthioinosine

- Proxyphylline

- Sel de potassium de PSB-1115

- N6-Cyclopentyladénosine

Unicité

Le chlorhydrate de BGC 20-1531 se distingue par sa forte affinité et sa sélectivité pour le récepteur EP4, avec une valeur de pKb de 7,6. Cette sélectivité est significativement plus élevée par rapport à d'autres composés similaires, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S.ClH/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23;/h4-15H,16H2,1-3H3,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHYZCXOFPPBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

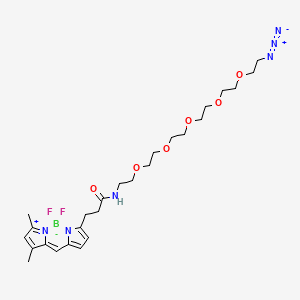

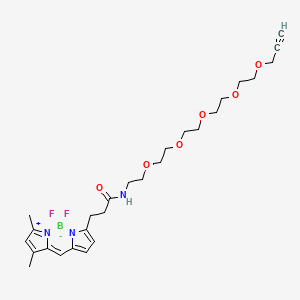

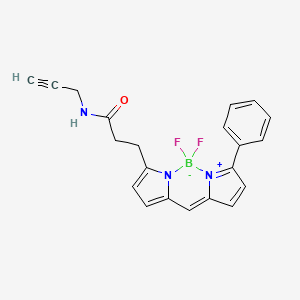

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)

![N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B605982.png)

![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)